Cytosporone B

Descripción

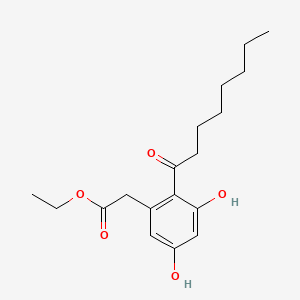

Ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate, commonly known as Cytosporone B (CAS: 321661-62-5), is a bioactive compound with the molecular formula C₁₈H₂₆O₅ and a molecular weight of 322.40 g/mol . Its structure comprises a phenyl ring substituted with hydroxyl groups at positions 3 and 5, an octanoyl (C8 acyl) chain at position 2, and an ethyl acetate moiety (Figure 1). This compound is a potent agonist of the Nur77 nuclear receptor, making it significant in cancer therapeutics research .

Propiedades

IUPAC Name |

ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVWQQKSNZLUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443557 | |

| Record name | CYTOSPORONE B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321661-62-5 | |

| Record name | CYTOSPORONE B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosporone B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la Citosporona B suele implicar el uso de materiales de partida disponibles en el mercado. Una ruta sintética común comienza con 1-(3,5-dihidroxi fenil)etanona, que se somete a una serie de reacciones, incluida la condensación aldólica, la ciclación y la oxidación para producir Citosporona B . Las condiciones de reacción suelen implicar el uso de bases fuertes y agentes oxidantes a temperaturas y presiones controladas.

Métodos de Producción Industrial

La producción industrial de la Citosporona B implica la fermentación de cepas fúngicas específicas que producen naturalmente el compuesto. El proceso de fermentación se optimiza para maximizar el rendimiento, seguido de la extracción y purificación utilizando técnicas cromatográficas . Este método garantiza una producción sostenible y escalable de Citosporona B para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de Reacciones

La Citosporona B se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La Citosporona B se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la Citosporona B en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de Citosporona B.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de la Citosporona B incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente a temperaturas y condiciones de pH controladas para garantizar la formación del producto deseado .

Productos Principales

Los productos principales formados a partir de las reacciones de la Citosporona B incluyen varios derivados oxidados y reducidos, así como análogos sustituidos con diferentes grupos funcionales. Estos productos se han estudiado por sus actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

La Citosporona B tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La Citosporona B ejerce sus efectos uniéndose al receptor huérfano nuclear NR4A1 (Nur77). Esta unión induce un cambio conformacional en el receptor, activando su actividad transcripcional. El NR4A1 activado regula la expresión de genes implicados en la apoptosis, la inflamación y la respuesta inmunitaria . La Citosporona B también interrumpe las membranas celulares microbianas, lo que provoca la muerte celular .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Analog with Extended Acyl Chain: Pentyl (3,5-Dihydroxy-2-Nonanoylphenyl)acetate

A closely related compound, pentyl (3,5-dihydroxy-2-nonanoylphenyl)acetate (CAS: Not specified), replaces this compound’s ethyl ester with a pentyl ester and extends the acyl chain to nonanoyl (C9) (Figure 2) .

Impact of Modifications :

- Pentyl ester : Increases steric bulk, which may alter binding kinetics to Nur77 compared to the smaller ethyl group.

Core Structure Variants

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)acetate

This compound (CAS: Not specified) features a benzofuran core substituted with bromo and ethyl sulfinyl groups, diverging from this compound’s dihydroxyphenyl backbone (Figure 3) .

| Property | This compound | Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)acetate |

|---|---|---|

| Core Structure | Dihydroxyphenyl | Benzofuran |

| Functional Groups | 3,5-Dihydroxy, octanoyl | Bromo, ethyl sulfinyl |

| Hydrogen Bonding | Strong (via -OH groups) | Weak (sulfinyl group less polar than -OH) |

| Bioactivity | Nur77 agonist | Unreported; likely distinct due to structural differences |

Key Differences :

- The absence of hydroxyl groups in the benzofuran derivative limits hydrogen-bonding interactions critical for Nur77 binding.

- The bromo and sulfinyl groups introduce steric and electronic effects unsuitable for Nur77’s binding pocket.

Ethyl 2-Phenylacetoacetate

A simpler analog (CAS: 5413-05-8) retains the phenyl and ethyl ester groups but lacks the dihydroxy and octanoyl moieties (Figure 4) .

| Property | This compound | Ethyl 2-Phenylacetoacetate |

|---|---|---|

| Core Structure | Dihydroxyphenyl | Phenylacetoacetate |

| Functional Groups | 3,5-Dihydroxy, octanoyl | Acetoacetyl, phenyl |

| Bioactivity | Nur77 agonist | Used as a synthetic precursor, no Nur77 role |

Functional Insights :

- The dihydroxy and octanoyl groups in this compound are indispensable for Nur77 activation.

- Ethyl 2-phenylacetoacetate serves primarily in organic synthesis, highlighting the specificity of this compound’s structure for biological activity.

Research Findings and Implications

Role of Acyl Chain Length

- Octanoyl (C8) vs. Nonanoyl (C9): Molecular dynamics simulations suggest that the C8 chain in this compound optimally fills Nur77’s hydrophobic binding pocket. Extending to C9 may disrupt this interaction due to steric clashes .

- Shorter Chains (e.g., Hexanoyl): Preliminary studies indicate reduced agonist activity, emphasizing the necessity of the C8 chain for potency .

Hydrogen Bonding and Solubility

- This compound’s 3,5-dihydroxy groups form strong hydrogen bonds with Nur77’s Arg-413 and Asp-415 residues, critical for activation .

- The ethyl ester balances solubility (via polar ester group) and lipophilicity (via phenyl and acyl chains), whereas bulkier esters (e.g., pentyl) reduce solubility without enhancing activity .

Actividad Biológica

Ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate, also known as Cytosporone B, is a compound of significant interest due to its biological activities, particularly in cancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenolic backbone with hydroxyl groups and an octanoyl side chain. This structure is crucial for its interaction with biological targets, particularly the nuclear receptor Nur77.

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₂₆O₅ |

| Molecular Weight | 314.39 g/mol |

| CAS Number | 10687292 |

| Solubility | Soluble in organic solvents |

This compound acts as an agonist for the nuclear receptor Nur77 (NR4A1). It has been shown to induce apoptosis in cancer cells through the activation of Nur77, which translocates from the nucleus to mitochondria. This translocation triggers mitochondrial apoptosis pathways, thereby promoting cell death in tumor cells.

Key Findings:

- Apoptosis Induction : this compound induces apoptosis in various cancer cell lines by activating Nur77. This mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic factors.

- Antitumor Activity : In vivo studies using xenograft models demonstrated that this compound significantly inhibits tumor growth compared to control groups. The compound was administered at doses of 10 mg/kg body weight every other day, leading to notable reductions in tumor size and increased apoptosis markers in tumor tissues .

Case Studies

-

Xenograft Model Study :

- Objective : To evaluate the antitumor efficacy of this compound.

- Method : Male athymic BALB/c nude mice were injected with BGC-823 gastric cancer cells. This compound was administered intratumorally.

- Results : Significant reduction in tumor volume was observed after treatment with this compound compared to control groups. Histological analysis revealed increased apoptotic cells within treated tumors .

- Mechanistic Study :

Comparative Biological Activity

This compound's activity can be compared with other compounds that target similar pathways:

| Compound | Mechanism | Efficacy (IC50) |

|---|---|---|

| This compound | Nur77 Agonist | 20 µM |

| N-amyl 2-(1-nonanoyl)phenylacetate | Nur77 Agonist | 15 µM |

| Fingolimod | S1P Receptor Modulator | 0.067 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.